4-bromo-1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
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Overview
Description
4-bromo-1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a synthetic organic compound characterized by the presence of bromine, fluorine, and trifluoroethoxy groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole typically involves multi-step organic reactions. One common method includes the bromination of a pyrazole precursor followed by the introduction of fluoroethyl and trifluoroethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, and catalysts like potassium carbonate or cesium carbonate to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to alter the oxidation state of the compound, potentially leading to the formation of new products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
4-bromo-1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoroethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene
- 4-bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene
- 4-bromo-2-methyl-1-(2,2,2-trifluoroethoxy)benzene
Uniqueness
4-bromo-1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
4-bromo-1-(2-fluoroethyl)-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrF4N2O/c9-6-3-15(2-1-10)14-7(6)4-16-5-8(11,12)13/h3H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXBEJWDNZCXJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)COCC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrF4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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